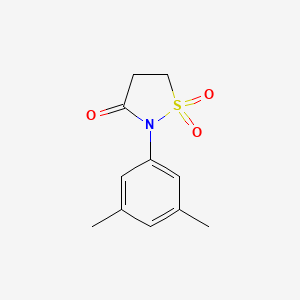

2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione

Description

2-(3,5-Dimethylphenyl)-1l⁶,2-thiazolidine-1,1,3-trione is a heterocyclic compound featuring a thiazolidine-1,1,3-trione core substituted at the 2-position with a 3,5-dimethylphenyl group. This compound is structurally distinct due to the presence of the 3,5-dimethylphenyl group, which introduces steric and electronic effects that influence its reactivity, solubility, and intermolecular interactions compared to simpler thiazolidine derivatives.

Properties

IUPAC Name |

2-(3,5-dimethylphenyl)-1,1-dioxo-1,2-thiazolidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-8-5-9(2)7-10(6-8)12-11(13)3-4-16(12,14)15/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMNSXNSWIHSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)CCS2(=O)=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione typically involves the reaction of 3,5-dimethylphenylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's thiazolidine ring is a common motif in bioactive molecules. It has been explored for its potential as a building block in drug design:

- Antimicrobial Activity: Research indicates that derivatives of thiazolidine compounds exhibit activity against various pathogens. For instance, compounds with similar scaffolds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal strains .

- Anti-inflammatory Properties: Some studies suggest that modifications of the thiazolidine structure can enhance anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs.

Material Science

The compound can be utilized in developing new materials with specific properties:

- Polymer Development: Its unique chemical properties allow it to be used in synthesizing polymers or coatings that require specific stability and reactivity characteristics.

- Coatings and Adhesives: The stability of the compound under various environmental conditions makes it suitable for applications in coatings and adhesives.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of thiazolidine derivatives against resistant strains of bacteria and fungi. The results indicated that modifications to the phenyl group significantly enhanced biological activity. The compound demonstrated moderate activity against MRSA and high activity against certain Candida species .

Case Study 2: Drug Development

Another research project focused on synthesizing a series of thiazolidine derivatives to assess their potential as new drug candidates targeting Gram-positive bacteria. The study highlighted the importance of substituent variations on the phenyl group in modulating biological activity .

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-1$l^{6},2-thiazolidine-1,1,3-trione involves its interaction with molecular targets through its thiazolidine ring and phenyl group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and modifications to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights key structural and functional comparisons with compounds containing analogous substituents or heterocyclic cores.

Substituent Effects on Aromatic Systems

discusses 4′-phenyl-2,2′:6′,2′′-terpyridines substituted with groups such as 3,5-dimethylphenyl (compound 2 ), 3-fluoro-5-methylphenyl (compound 3 ), and 3,5-bis(trifluoromethyl)phenyl (compound 5 ). These studies reveal that:

- Steric Effects : The 3,5-dimethylphenyl group in compound 2 introduces steric bulk, which disrupts π-stacking interactions compared to the unsubstituted parent compound (compound 1 ) .

Comparison with Other Heterocyclic Systems

describes a phosphino-phenyl thiatricyclo compound synthesized using 2-[bis(3,5-dimethylphenyl)phosphinoyl]-benzaldehyde. While the core structure differs from thiazolidine triones, the use of 3,5-dimethylphenyl substituents in phosphino systems highlights their utility in stabilizing sterically hindered intermediates during synthesis .

Functional Group Influence on Physicochemical Properties

The following table summarizes substituent effects observed in analogous systems:

For 2-(3,5-Dimethylphenyl)-1l⁶,2-thiazolidine-1,1,3-trione, analogous steric and electronic effects are expected:

- Solubility : The hydrophobic 3,5-dimethylphenyl group likely reduces aqueous solubility compared to hydroxyl- or carboxyl-substituted thiazolidines.

Research Findings and Limitations

- Synthetic Challenges : The synthesis of 3,5-dimethylphenyl-substituted compounds (e.g., in and ) often requires controlled conditions to manage steric hindrance, suggesting similar challenges for the target compound .

Biological Activity

2-(3,5-Dimethylphenyl)-1λ⁶,2-thiazolidine-1,1,3-trione is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. The thiazolidine ring and the dimethylphenyl substituent contribute to its biological activity, making it a subject of interest in various research studies.

The compound is synthesized through the reaction of 3,5-dimethylphenylamine with carbon disulfide and chloroacetic acid under basic conditions. This reaction typically employs sodium hydroxide as a base and ethanol as a solvent. The resulting product features a thiazolidine ring that can undergo various chemical transformations, including oxidation and substitution reactions.

Biological Activity Overview

The biological activity of 2-(3,5-Dimethylphenyl)-1λ⁶,2-thiazolidine-1,1,3-trione has been investigated in several studies, focusing on its potential applications in medicinal chemistry.

Antimicrobial Activity

Research has shown that thiazolidine derivatives exhibit antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-(3,5-Dimethylphenyl)-1λ⁶,2-thiazolidine-1,1,3-trione possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 625 to over 5000 µg/ml .

Tyrosinase Inhibition

A significant area of research involves the compound's ability to inhibit tyrosinase activity. Tyrosinase is an enzyme critical for melanin production; thus, inhibitors can be beneficial in treating hyperpigmentation disorders. In cell-based assays using B16F10 cells, analogs of this compound have shown potent inhibitory effects on tyrosinase with IC50 values significantly lower than that of standard inhibitors like kojic acid .

Table 1: Tyrosinase Inhibition IC50 Values of Related Compounds

| Compound | IC50 (µM) |

|---|---|

| Kojic Acid | 24.09 |

| Analog 1 (related structure) | 17.62 |

| Analog 3 (most potent) | 0.08 |

The mechanism underlying the biological activity of 2-(3,5-Dimethylphenyl)-1λ⁶,2-thiazolidine-1,1,3-trione involves its interaction with molecular targets through the thiazolidine ring and phenyl group. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The specific pathways depend on the structural modifications made to the compound.

Case Studies

Several case studies have highlighted the efficacy of this compound in biological systems:

- Study on Antimicrobial Activity : A study evaluated the antibacterial properties of thiazolidine derivatives against multiple bacterial strains. The results indicated that compounds similar to 2-(3,5-Dimethylphenyl)-1λ⁶,2-thiazolidine-1,1,3-trione showed significant antibacterial effects with varying MIC values depending on the bacterial strain tested .

- Tyrosinase Inhibition Study : Another study assessed the tyrosinase inhibitory activities of various analogs derived from this compound. The findings revealed that certain modifications could enhance inhibitory potency significantly compared to traditional inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.